Metabolic Identity: Rufinamide Primary Inactive Metabolite (CGP 47292) – Quantified Urinary Excretion
4-Hydroxy-N-n-butylphthalimide (as CGP 47292) is the primary inactive metabolite of the antiepileptic drug rufinamide. After oral administration, rufinamide undergoes extensive carboxylesterase-mediated hydrolysis of the carboxylamide group to yield this compound, which accounts for ~66% of the drug-related material excreted in urine, compared with only 2% excreted as unchanged parent drug [1]. This metabolic profile is distinct from N-butylphthalimide and N-hydroxyphthalimide, neither of which functions as a rufinamide metabolite. The compound therefore serves as an essential analytical reference standard for bioequivalence studies, therapeutic drug monitoring, and drug-drug interaction investigations involving rufinamide [2].
| Evidence Dimension | Urinary excretion as percentage of administered dose |
|---|---|
| Target Compound Data | ~66% excreted as CGP 47292 (4-hydroxy-N-n-butylphthalimide derivative) |
| Comparator Or Baseline | Rufinamide parent drug: ~2% excreted unchanged |
| Quantified Difference | Approximately 33-fold higher excretion of metabolite vs parent |
| Conditions | Human pharmacokinetic study; urine collection after oral rufinamide administration |
Why This Matters
Procurement as an analytical reference standard is essential for quantifying rufinamide metabolism and ensuring bioequivalence in generic drug development.
- [1] Fu Jen Catholic University Hospital Pharmacy. Rufinamide (Inovelon) Drug Monograph. Metabolism: extensively via carboxylesterase-mediated hydrolysis to CGP 47292; Excretion: Urine 85%, ~66% as CGP 47292, 2% as unchanged drug. View Source
- [2] Williams, E. T. et al. (2011). Investigation of the metabolism of rufinamide and its interaction with valproate. Drug Metabolism Letters, 5(4), 280–289. View Source
